molecular formula C15H11NO2 B2861767 4-phenyl-1,3(2H,4H)-isoquinolinedione CAS No. 36068-88-9

4-phenyl-1,3(2H,4H)-isoquinolinedione

Cat. No.: B2861767
CAS No.: 36068-88-9
M. Wt: 237.258
InChI Key: KRIJGXCQQCPVIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-1,3(2H,4H)-isoquinolinedione is a heterocyclic organic compound that features a phenyl group attached to an isoquinolinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-1,3(2H,4H)-isoquinolinedione can be achieved through several synthetic routes. One common method involves the cyclization of N-phenylphthalimide with an appropriate reagent under controlled conditions. The reaction typically requires a solvent such as ethanol or dichloromethane and may involve catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-1,3(2H,4H)-isoquinolinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinolinedione core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include substituted isoquinolinediones, hydroquinone derivatives, and quinone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-phenyl-1,3(2H,4H)-isoquinolinedione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-phenyl-1,3(2H,4H)-isoquinolinedione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Isoindoline-1,3-dione: A structurally related compound with similar reactivity and applications.

    Phthalimide: Another related compound used in various chemical syntheses.

    Quinoline derivatives: Compounds with a similar core structure but different functional groups.

Uniqueness

4-phenyl-1,3(2H,4H)-isoquinolinedione is unique due to the presence of both the phenyl group and the isoquinolinedione core, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science, where its structural features can be leveraged to achieve desired outcomes.

Properties

IUPAC Name

4-phenyl-4H-isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-14-12-9-5-4-8-11(12)13(15(18)16-14)10-6-2-1-3-7-10/h1-9,13H,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIJGXCQQCPVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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